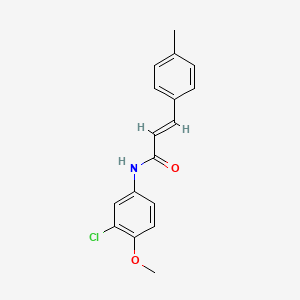
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide, also known as CMMA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA is a derivative of acrylamide, which is a widely used chemical in many industrial processes. The synthesis of CMMA is a complex process that requires specialized knowledge and equipment.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in various biological processes. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. The exact mechanism by which N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide induces apoptosis is not fully understood, but it is believed to involve the activation of certain signaling pathways.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide can inhibit the growth of cancer cells, fungi, and bacteria. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has also been shown to have a positive effect on the central nervous system, as it can protect neurons from oxidative stress. Furthermore, N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of certain enzymes, which could lead to the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to the use of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments. It is a toxic compound that requires careful handling and disposal. Furthermore, the synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide requires specialized knowledge and equipment, which may not be available in all labs.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide. One direction is to investigate its potential as a neuroprotective agent. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has shown to have a positive effect on the central nervous system, and further studies could lead to the development of new drugs for neurodegenerative diseases. Another direction is to investigate the mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide. Understanding the exact mechanism by which N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide inhibits the activity of certain enzymes could lead to the development of new drugs. Finally, further studies could investigate the potential of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide as an anticancer agent.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide involves the reaction of 3-chloro-4-methoxyaniline with 4-methylcinnamaldehyde in the presence of a catalyst. The reaction takes place under controlled conditions of temperature, pressure, and time. The yield of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide depends on the quality of the starting materials and the reaction conditions. The purity of N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is critical in scientific research applications, as impurities can affect the results of experiments.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has also been investigated for its potential as a neuroprotective agent, as it has shown to have a positive effect on the central nervous system. Furthermore, N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)acrylamide has been studied for its potential to inhibit the activity of certain enzymes, which could lead to the development of new drugs.
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-3-5-13(6-4-12)7-10-17(20)19-14-8-9-16(21-2)15(18)11-14/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHQGWBGGBOFH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683216.png)
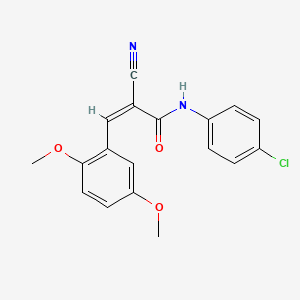
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
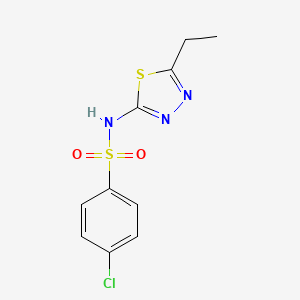
![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)
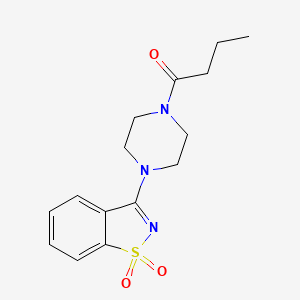
![1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
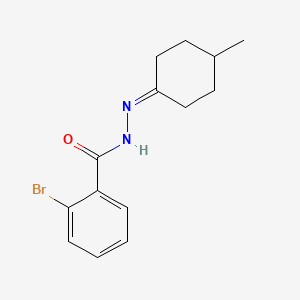
![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)
![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-pyridin-3-ylpropanoyl)-L-prolinamide](/img/structure/B5683302.png)